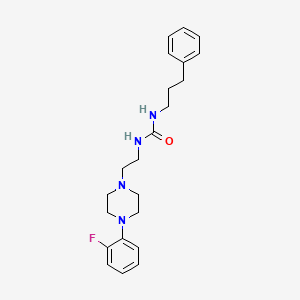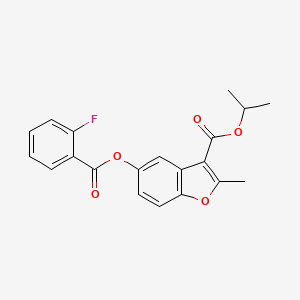![molecular formula C8H12N2O2 B2878515 1-[2-(dimethylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 5135-58-0](/img/structure/B2878515.png)
1-[2-(dimethylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrrole derivative. Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The presence of the dimethylaminoethyl group suggests that this compound could exhibit basic properties and potentially form salts with acids .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental techniques. For similar compounds, properties such as vapor pressure, density, and refractive index can be determined .Scientific Research Applications
Synthesis and Derivative Formation
The chemical compound 1-[2-(dimethylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione serves as a precursor for the synthesis of various polyfunctional fused heterocyclic compounds. For instance, it undergoes reactions to form complex structures such as 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and their analogs. These synthetic routes offer a broad spectrum of derivatives showcasing the compound's versatility in chemical synthesis (Vydzhak & Panchishyn, 2010).
Stimuli-responsive Properties for Materials Science
This compound derivatives exhibit significant stimuli-responsive properties, particularly in materials science. D-π-A 1,4-dihydropyridine derivatives, for example, display piezochromism, acidochromism, and solvent-induced emission changes. These characteristics are crucial for the development of smart materials and sensors, as they enable the compounds to respond to external stimuli with a measurable change in properties (Lei et al., 2016).
Potential in Bioimaging and Fluorescence
The aggregation-induced emission properties of this compound derivatives are utilized in bioimaging applications. The development of fluorescent nanoparticles from these derivatives offers a pathway for cellular imaging, providing valuable tools for biological research and medical diagnostics. Their ability to fluoresce under specific conditions allows for the visualization of cellular structures and processes with high specificity and sensitivity (Lei et al., 2016).
Non-linear Optical (NLO) Materials
The synthesis and characterization of derivatives such as ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reveal their potential as non-linear optical materials. The evaluation of their hyperpolarizability indicates suitability for NLO applications, marking their importance in the development of optical and photonic devices. Such materials are essential for a range of technologies, including telecommunications, information processing, and laser systems (Singh, Rawat, & Sahu, 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The compound 1-[2-(dimethylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione, also known as Venlafaxine , primarily targets the serotonin-norepinephrine reuptake inhibitor (SNRI) . This class of drugs is commonly used to treat major depressive disorder, generalized anxiety disorder, panic disorder, and social anxiety disorder .
Mode of Action
This results in the potentiation of the activity of some neurotransmitters in the brain .
Biochemical Pathways
Venlafaxine affects the serotonin and norepinephrine pathways. By inhibiting the reuptake of these neurotransmitters, it increases their availability in the synaptic cleft, enhancing neurotransmission . This can lead to downstream effects such as mood elevation and reduction in anxiety.
Pharmacokinetics
Venlafaxine is extensively metabolized by the liver, primarily via CYP2D6 . It has a bioavailability of 42±15% , and its elimination half-life ranges from 5±2 hours for immediate release preparations to 15±6 hours for extended release preparations . The compound is excreted through the kidneys, with 87% of the dose excreted in urine .
Result of Action
The increased availability of serotonin and norepinephrine in the brain due to Venlafaxine’s action can lead to improved mood and reduced anxiety . This makes it effective in the treatment of conditions like major depressive disorder and generalized anxiety disorder .
Action Environment
The action, efficacy, and stability of Venlafaxine can be influenced by various environmental factors. For instance, the presence of certain liver enzymes can affect the metabolism and hence the effectiveness of the drug . Additionally, factors like age, gender, and overall health status of the individual can also influence the drug’s action .
properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-9(2)5-6-10-7(11)3-4-8(10)12/h3-4H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEYNFUBAMXQME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=O)C=CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2878432.png)
![N-(Furan-2-ylmethyl)-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2878434.png)


![N-(3,5-dimethylphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2878439.png)



![N-([2,3'-bipyridin]-5-ylmethyl)-4'-chloro-[1,1'-biphenyl]-3-sulfonamide](/img/structure/B2878444.png)
![[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2878445.png)
![(2-Anilino-1,3-thiazol-5-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B2878448.png)
![N-(5-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2878450.png)

![1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B2878452.png)